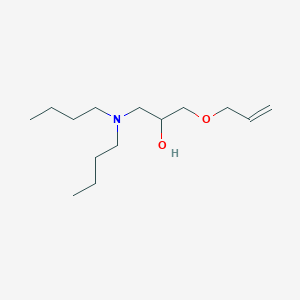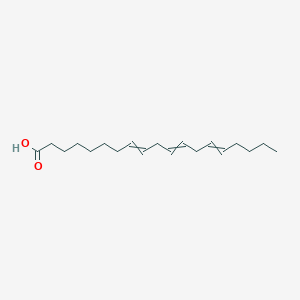
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is a unique organoboron compound characterized by its triazatriborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of pentamethylcyclopentadienylboron dichloride with a suitable nitrogen-containing ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Scientific Research Applications
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, including polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
Uniqueness
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
13058-05-4 |
|---|---|
Molecular Formula |
C5H15B3ClN3 |
Molecular Weight |
185.1 g/mol |
IUPAC Name |
2-chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C5H15B3ClN3/c1-6-10(3)7(2)12(5)8(9)11(6)4/h1-5H3 |
InChI Key |
GMHZZSZSPYDVPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1C)Cl)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



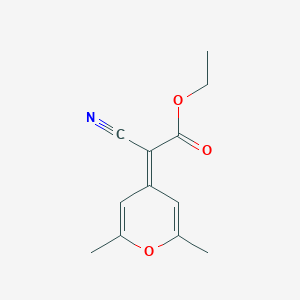
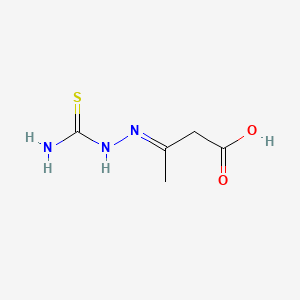
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
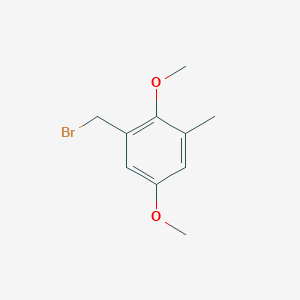
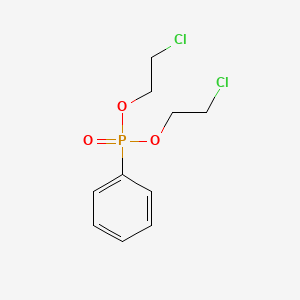
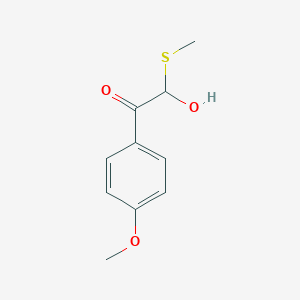
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)

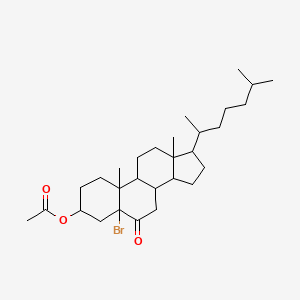
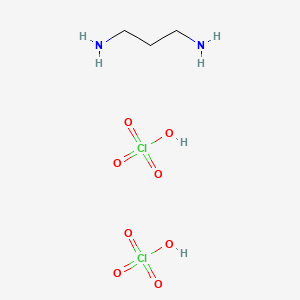
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
